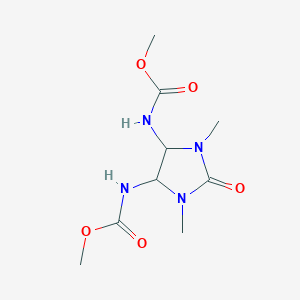
dimethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate, commonly known as DDB, is a carbamate derivative that has been extensively studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and organic solvents. DDB has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of DDB involves the inhibition of certain enzymes and the modulation of various biochemical pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. DDB has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
DDB has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antimicrobial and antiviral properties, making it a promising candidate for use in the treatment of infectious diseases. DDB has also been found to possess anticancer properties, making it a potential candidate for use in cancer therapy. It has been found to be effective in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDB has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and is readily soluble in water and organic solvents. DDB is also relatively easy to synthesize, making it a cost-effective option for use in laboratory experiments. However, DDB has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on DDB. One potential area of research is the development of new synthetic methods for the production of DDB. Another potential area of research is the study of the mechanism of action of DDB and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the potential toxicity of DDB and its safety for use in humans.
Métodos De Síntesis
The synthesis of DDB involves the reaction of dimethyl carbonate with urea in the presence of sodium methoxide. The resulting product is then treated with phosgene to obtain DDB. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to form DDB.
Aplicaciones Científicas De Investigación
DDB has been extensively studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, antiviral, and anticancer properties. DDB has also been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been used as a tool in the study of various biochemical pathways and has been found to be a potent inhibitor of certain enzymes.
Propiedades
IUPAC Name |
methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c1-12-5(10-7(14)17-3)6(11-8(15)18-4)13(2)9(12)16/h5-6H,1-4H3,(H,10,14)(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXEHBULHDLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=O)C)NC(=O)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-acetyl-11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929125.png)

![N-(4-phenoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929140.png)

![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4929148.png)

![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)

![2-(4-chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4929186.png)
![1-[2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4929188.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)

![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)